N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide
Description
N-[3-(1-Benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide is a synthetic propanamide derivative characterized by a benzofuran moiety linked via a propyl chain to the amide nitrogen, while the propanamide backbone is substituted with a 3-chlorophenyl group.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c21-17-7-3-5-15(13-17)10-11-20(23)22-12-4-8-18-14-16-6-1-2-9-19(16)24-18/h1-3,5-7,9,13-14H,4,8,10-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHYAGKOEGEEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Attachment of the Propyl Chain: The benzofuran ring is then linked to a propyl chain through alkylation reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via substitution reactions, often using chlorinated aromatic compounds and suitable catalysts.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran and chlorophenyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Propanamide Derivatives
The target compound differs from structurally related propanamides in key substituents, which influence physicochemical and biological properties:
Key Observations :
- Benzofuran vs.
- Halogen Effects : Fluorine (3w, 3ab) increases metabolic stability but may reduce membrane permeability, whereas chlorine (target compound) enhances lipophilicity and receptor affinity .
- Synthetic Accessibility : Yields for analogs vary widely (19–64%), with bulky substituents (e.g., cyclohexane in 3w) often leading to lower yields due to steric challenges .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., CAS 7143-35-3) exhibit higher aqueous solubility than free amides like the target compound .
- Melting Points : Piperazine-containing analogs (e.g., 3z, 3ab) are often amorphous solids or oils, while the target compound’s benzofuran may confer crystallinity, similar to compound 5 (m.p. 126–127°C) .
Pharmacological and Functional Insights
- Target Specificity: Piperazine-containing derivatives (e.g., 3w, 3z) are frequently designed for CNS targets due to piperazine’s role in crossing the blood-brain barrier . In contrast, the benzofuran moiety in the target compound may align with anticancer or anti-inflammatory applications, as benzofurans are known for modulating kinases and COX enzymes .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into two key components: a benzofuran moiety and a chlorophenyl group. Its structural formula can be represented as follows:
This compound is characterized by its amide functional group, which plays a crucial role in its biological activity.
Research indicates that compounds containing benzofuran derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the benzofuran structure is often associated with enhanced interaction with biological targets due to its ability to form hydrogen bonds and π-π interactions with proteins.
- Antimicrobial Activity : Studies suggest that benzofuran derivatives can inhibit the growth of various bacterial strains and fungi. For instance, modifications on the benzofuran structure have shown promising results against Mycobacterium tuberculosis and other pathogens .
- Anticancer Potential : Benzofuran-containing compounds have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Biological Activity Data
The following table summarizes key biological activities observed for this compound and related compounds:
Case Studies and Research Findings
Several studies have highlighted the efficacy of benzofuran derivatives, including this compound:
- Study on Antimicrobial Efficacy : A series of benzofuran derivatives were synthesized and tested for their antimicrobial activity against S. aureus, E. coli, and fungi like C. albicans. The results indicated that modifications at specific positions on the benzofuran ring significantly enhanced activity against gram-negative bacteria compared to gram-positive strains .
- Anticancer Activity Investigation : Research focused on the effects of benzofuran derivatives on cancer cell lines demonstrated that these compounds could induce apoptosis via mitochondrial pathways, showing promise as potential anticancer agents .
Q & A
Q. What are the key synthetic routes for N-[3-(1-benzofuran-2-yl)propyl]-3-(3-chlorophenyl)propanamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group coupling. For example, similar compounds (e.g., C19H15Cl2NO2 derivatives) are synthesized via nucleophilic substitution or condensation reactions, with chlorophenyl and benzofuran moieties introduced through Suzuki-Miyaura coupling or Friedel-Crafts alkylation . Optimization requires precise control of temperature (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., palladium for cross-coupling). Purification via silica gel chromatography or recrystallization improves yield, which ranges from 26% to 64% depending on substituent compatibility .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm for benzofuran and chlorophenyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% required for biological assays) and monitor reaction progress .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ~360–400 g/mol) via ESI or MALDI-TOF .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How does the compound’s structure influence its interaction with biological targets like opioid receptors?
The benzofuran and chlorophenyl groups contribute to hydrophobic interactions with receptor binding pockets, while the propanamide backbone may mimic endogenous peptide ligands. Structural analogs with similar frameworks (e.g., C19H15Cl2NO2) show affinity for opioid receptors in radiolabeled binding assays (IC50 values in nM range) . Computational docking studies suggest the chlorophenyl group enhances binding to µ-opioid receptors via π-π stacking, whereas benzofuran oxygen atoms form hydrogen bonds with conserved residues (e.g., Tyr148) .
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, receptor isoform expression) or compound purity. To address this:
- Standardize Assays : Use identical cell lines (e.g., CHO-K1 transfected with human opioid receptors) and buffer conditions .
- Validate Purity : Re-test compounds with HPLC and NMR to exclude impurities affecting activity .
- Dose-Response Curves : Compare EC50/IC50 values across studies to identify outlier datasets .
Q. How to design assays to evaluate the compound’s pharmacokinetic properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .
- Blood-Brain Barrier Penetration : Conduct parallel artificial membrane permeability assays (PAMPA) or in vivo brain-plasma ratio studies .
Q. What computational methods predict the compound’s reactivity and stability?
- Density Functional Theory (DFT) : Models electron distribution to predict hydrolysis susceptibility (e.g., amide bond stability at physiological pH) .
- Molecular Dynamics (MD) : Simulates interactions with water/lipid bilayers to estimate solubility and aggregation tendencies .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with biological activity to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
